molecular formula C8H14Cl2N6 B2515586 3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride CAS No. 2126159-74-6

3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride

Cat. No. B2515586
CAS RN: 2126159-74-6
M. Wt: 265.14
InChI Key: ZGQLWAVAPQRHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine . Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They are known for their diverse pharmacological activities .

Scientific Research Applications

Medicinal Chemistry

This compound and its derivatives have been used in medicinal chemistry for various purposes. For instance, they have been used for c-Met inhibition . c-Met is a protein kinase, and inhibiting it can be beneficial in treating certain types of cancer . In addition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Fluorescent Probes

These compounds have been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then emit light at a longer wavelength. They are used in many areas of biological research to visualize and track certain biological processes .

Structural Units of Polymers

These compounds have been incorporated into polymers for use in solar cells . The use of these compounds in solar cells can enhance their efficiency and stability .

BACE-1 Inhibition

These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of beta-amyloid peptide, a substance that forms the plaques found in the brains of Alzheimer’s patients. Therefore, BACE-1 inhibitors could potentially be used in the treatment of Alzheimer’s disease .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Drug Design and Optimization

This compound has been used in structure-based drug design and medicinal chemistry lead optimization . It has been used as a selective c-Met inhibitor in the development of new drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to target the c-met protein kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Similar compounds have shown to inhibit c-met protein kinase , which could suggest that this compound may interact with its targets to inhibit their function, leading to changes in cellular processes.

Result of Action

Inhibition of c-met protein kinase by similar compounds has been associated with decreased cellular growth and survival .

properties

IUPAC Name

3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.2ClH/c1-13(2)7-4-3-6-10-11-8(5-9)14(6)12-7;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQLWAVAPQRHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CN)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.